2,3-Dichloro-5,8-difluoroquinoxaline

Description

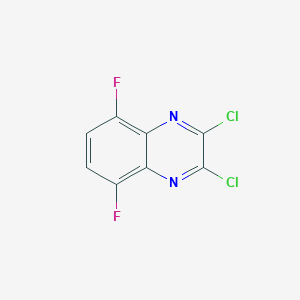

2,3-Dichloro-5,8-difluoroquinoxaline is a halogenated quinoxaline derivative characterized by chlorine atoms at positions 2 and 3 and fluorine atoms at positions 5 and 8 on the fused benzene ring.

- Molecular Formula: Likely C₈H₂Cl₂F₂N₂ (quinoxaline backbone with halogen substitutions).

- Molecular Weight: Estimated ~237 g/mol (based on 2,3-dichloroquinoxaline [199.04 g/mol] with additional fluorine atoms) .

- Key Features: The chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution reactions. The fused aromatic system enables π-π stacking interactions, relevant in materials science and drug design.

Properties

Molecular Formula |

C8H2Cl2F2N2 |

|---|---|

Molecular Weight |

235.01 g/mol |

IUPAC Name |

2,3-dichloro-5,8-difluoroquinoxaline |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-8(10)14-6-4(12)2-1-3(11)5(6)13-7/h1-2H |

InChI Key |

JVGBAEQQUFAZRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(C(=N2)Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5,8-difluoroquinoxaline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroquinoxaline with fluorinating agents. The reaction conditions often include the use of solvents such as acetic acid and heating to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5,8-difluoroquinoxaline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and indoles.

Oxidation and Reduction: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with indoles can yield indole-substituted quinoxalines .

Scientific Research Applications

2,3-Dichloro-5,8-difluoroquinoxaline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,8-difluoroquinoxaline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and targets depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Position Effects: Chlorine at 2,3 positions (target compound) creates a more electron-deficient ring than chlorine at position 4 (Ethyl 4-chloro-5,7-difluoroquinoxaline-3-carboxylate), favoring electrophilic reactions .

- Fluorine vs. Other Halogens : Fluorine’s electronegativity increases polarity and resistance to oxidative degradation compared to bromine or iodine analogs (e.g., bromothiophene derivatives in ) .

Pharmacological and Industrial Relevance

- Drug Development: Fluorine in the target compound may enhance blood-brain barrier penetration vs. non-fluorinated 2,3-dichloroquinoxaline . Quinoxaline derivatives are explored as kinase inhibitors and antimicrobial agents.

- Materials Science :

- Electron-withdrawing substituents (Cl, F) improve electron transport in organic semiconductors.

Biological Activity

2,3-Dichloro-5,8-difluoroquinoxaline is a synthetic compound belonging to the quinoxaline class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Synthesis typically involves the chlorination and fluorination of quinoxaline derivatives, which can be achieved through various chemical reactions involving halogenated reagents and controlled reaction conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an inhibitor for various enzymes and receptors, thereby modulating cellular pathways. This interaction often involves binding at the active sites of enzymes, leading to inhibition of substrate binding and catalytic activity .

1. Antimicrobial Activity

Research indicates that compounds within the quinoxaline family exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values are generally in the low micromolar range, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

2. Antiviral Activity

Quinoxaline derivatives have shown efficacy against viral infections. For instance, studies have reported that this compound inhibits viral replication in cell cultures infected with certain viruses. The compound's mechanism involves interference with viral entry or replication processes .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

- Cell Lines Tested : Studies have focused on prostate cancer (LNCaP and PC-3), breast cancer (MCF-7), and colorectal cancer (HCT-116).

- IC50 Values : The compound exhibits IC50 values ranging from 1 µM to 10 µM across different cell lines, indicating significant cytotoxicity .

Table 1: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

- Prostate Cancer Study : In a study involving LNCaP cells, treatment with the compound resulted in significant apoptosis induction compared to control groups. Western blot analysis confirmed upregulation of pro-apoptotic markers .

- Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral load in infected cell cultures by over 70%, suggesting its potential as a therapeutic agent against viral infections .

Q & A

Q. What are the established synthetic routes for 2,3-Dichloro-5,8-difluoroquinoxaline, and what experimental parameters are critical for yield optimization?

Methodological Answer: The compound is typically synthesized via condensation reactions between fluorinated and chlorinated precursors under acidic or thermal conditions. For example, analogous quinoxaline derivatives are prepared by reacting 1,2-phenylenediamine with halogenated benzils in boiling acetic acid . Key parameters include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of diamine to diketone to avoid side products.

- Reaction temperature : Optimize between 80–110°C to balance reaction rate and decomposition risks.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure product. Monitor progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. How is this compound characterized using spectroscopic techniques, and what key spectral signatures are indicative of its structure?

Methodological Answer:

- FT-IR : Look for C=N stretching vibrations at 1548–1558 cm⁻¹ and aromatic C–Cl/C–F stretches at 700–800 cm⁻¹. Compare with reference data for analogous quinoxalines .

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals in δ 7.2–8.2 ppm. Fluorine substituents induce deshielding; adjacent carbons show distinct splitting (e.g., C-F coupling in ¹³C NMR at ~150 ppm). Use CDCl₃ as the solvent for optimal resolution .

- Mass spectrometry (EI-MS) : Expect a molecular ion peak [M]⁺ at m/z corresponding to C₁₀H₄Cl₂F₂N₂ (exact mass: 274.96 g/mol).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the electronic environment of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights into bond lengths, angles, and substituent effects:

- Sample preparation : Grow crystals via slow evaporation in dichloromethane/hexane. Ensure crystal dimensions ≥0.2 mm³ for data quality .

- Data collection : Use CuKα radiation (λ = 1.54184 Å) with a diffractometer (e.g., Oxford Xcalibur Ruby Gemini). Collect reflections up to θ = 72.5° for high resolution .

- Key parameters :

Q. What methodological approaches address contradictions in reactivity data during cross-coupling reactions involving this compound?

Methodological Answer: Discrepancies in reactivity (e.g., selective substitution at Cl vs. F sites) arise from electronic and steric factors. Mitigation strategies include:

- Computational modeling : Use DFT to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots.

- Competitive kinetics : Compare reaction rates under varying conditions (e.g., Pd-catalyzed couplings in DMF vs. DMSO) .

- Isotopic labeling : Introduce ¹⁸O or deuterium at specific positions to track substitution pathways via MS/NMR.

Q. How do substituent positions (Cl/F) influence the photophysical properties of quinoxaline derivatives?

Methodological Answer:

- UV-Vis spectroscopy : Compare absorption maxima (λmax) in CH₂Cl₂. Chlorine substituents typically redshift λmax by 10–20 nm due to enhanced conjugation, while fluorine induces hypsochromic shifts via electron withdrawal.

- Fluorescence quenching : Monitor quantum yield (Φ) changes in polar solvents. Chlorine increases intersystem crossing (ISC) rates, reducing Φ, whereas fluorine stabilizes excited states via inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.